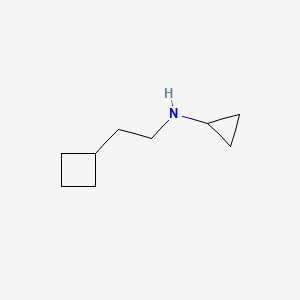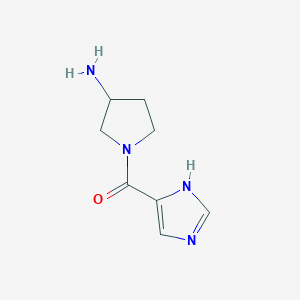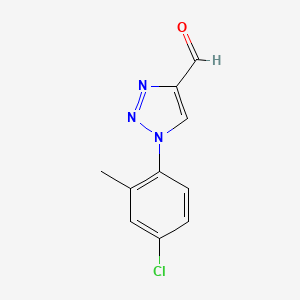![molecular formula C10H7ClFN3O B1488032 1-[(2-cloro-6-fluorofenil)metil]-1H-1,2,3-triazol-4-carbaldehído CAS No. 1478534-71-2](/img/structure/B1488032.png)
1-[(2-cloro-6-fluorofenil)metil]-1H-1,2,3-triazol-4-carbaldehído
Descripción general
Descripción
1-(2-Chloro-6-fluorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (CFTC) is an organic compound with a molecular formula of C9H6ClFN3O. It is a heterocyclic compound containing both a triazole ring and a carbaldehyde group, and is used in a variety of laboratory and research applications. CFTC has been studied extensively for its ability to act as a synthetic intermediate in the production of medicinal agents and as a reagent in organic synthesis. In addition, CFTC has been investigated for its potential applications in biochemistry, physiology and pharmacology.
Aplicaciones Científicas De Investigación
Síntesis de fármacos farmacéuticos
El anillo de triazol es un motivo común en los fármacos farmacéuticos debido a su mimetismo del enlace peptídico y su capacidad de participar en enlaces de hidrógeno. Este compuesto podría servir como precursor en la síntesis de nuevos fármacos con posibles propiedades antibacterianas, antifúngicas o antivirales . Su similitud estructural con los farmacóforos conocidos sugiere que podría modificarse para mejorar las interacciones fármaco-receptor.
Desarrollo de productos químicos agrícolas
Los compuestos que contienen anillos de triazol se han utilizado en el desarrollo de productos químicos agrícolas, en particular fungicidas. El grupo triazol-aldehído podría utilizarse para crear nuevos compuestos que protejan los cultivos de patógenos fúngicos, lo que podría conducir a una mayor seguridad alimentaria y a una reducción de las pérdidas de cosechas .
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVBCXBWKBFABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)


![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)




amine](/img/structure/B1487971.png)
